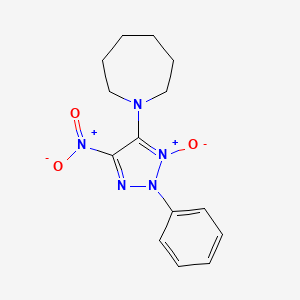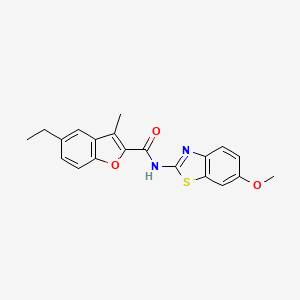![molecular formula C21H19NO2S B4190597 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4190597.png)
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide
Descripción general
Descripción
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as PPPTP and is used in scientific research applications.
Mecanismo De Acción
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide acts as a selective inhibitor of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by various stimuli such as diacylglycerol and calcium ions. The inhibition of PKC by 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide results in the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide are primarily related to the inhibition of PKC. The inhibition of PKC by 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide has been shown to result in the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide has been shown to have potential therapeutic benefits in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide in lab experiments include its selectivity towards PKC, its potential therapeutic benefits in the treatment of various diseases, and its ability to modulate various cellular processes. The limitations of using 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide in lab experiments include its potential toxicity and the need for further research to determine its efficacy in the treatment of various diseases.
Direcciones Futuras
For the research on 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide include the development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic benefits in the treatment of various diseases, and the determination of its toxicity and pharmacokinetic properties. Additionally, the development of new synthesis methods for 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide may also be explored to improve its yield and purity.
Conclusion:
In conclusion, 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide is a chemical compound that is used in scientific research applications as a selective inhibitor of PKC. Its inhibition of PKC has potential therapeutic benefits in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. The development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic benefits, and the determination of its toxicity and pharmacokinetic properties are important future directions for the research on 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide.
Aplicaciones Científicas De Investigación
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide is used in scientific research applications as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cell signaling and is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide has been shown to have potential therapeutic benefits in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
2-phenoxy-N-(2-phenylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-16(24-17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)25-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJABVDCXMLNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[2-(phenylsulfanyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4190517.png)
![3-(5-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4190533.png)
![4-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4190537.png)

![3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4190544.png)
![5-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-hydroxybenzoic acid](/img/structure/B4190560.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4190562.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190569.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4190574.png)

![N-(3-bromo-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4190609.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190610.png)
![N-[2-(diethylamino)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B4190614.png)
